molecular formula C27H46N2O5 B14665022 N-Stearoyldextramine CAS No. 36136-05-7

N-Stearoyldextramine

Cat. No.: B14665022
CAS No.: 36136-05-7
M. Wt: 478.7 g/mol
InChI Key: ULVKSVBYCYGJMG-UHFFFAOYSA-N
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Description

N-Stearoyldihydrosphingosine (C₃₆H₇₃NO₃, molecular weight 567.97) is a sphingolipid derivative formed via an amide bond between stearic acid and (2S,3R)-dihydrosphingosine. It is a white, slightly odorous powder with distinct infrared (IR) absorption peaks at 3400 cm⁻¹ (N–H stretch), 3320 cm⁻¹ (O–H stretch), 2920 cm⁻¹ (C–H stretch), and 1635 cm⁻¹ (amide C=O stretch) . Regulatory specifications require ≥90.0% purity, with heavy metals <20 ppm and hydrides <2 ppm. Its primary applications lie in cosmetics and pharmaceuticals due to its surfactant and skin-barrier-enhancing properties .

Properties

CAS No.

36136-05-7

Molecular Formula

C27H46N2O5

Molecular Weight

478.7 g/mol

IUPAC Name

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]octadecanamide

InChI

InChI=1S/C27H46N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(31)28-25(22-30)27(32)23-18-20-24(21-19-23)29(33)34/h18-21,25,27,30,32H,2-17,22H2,1H3,(H,28,31)

InChI Key

ULVKSVBYCYGJMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Amination of Dextran

The synthesis begins with the introduction of primary amine groups (-NH₂) to dextran, forming dextramine. This step is critical for subsequent stearoylation.

Methodology :

  • Reductive Amination : Dextran is oxidized using sodium periodate (NaIO₄) to generate aldehyde groups, which are then subjected to reductive amination with ammonium chloride (NH₄Cl) and sodium cyanoborohydride (NaBH₃CN).
  • Reaction Conditions :
    • Molar ratio of dextran to NaIO₄: 1:2
    • Temperature: 25°C, 24 hours (oxidation)
    • Reductive amination: 60°C, 6 hours, pH 6.5

Outcome :

  • Degree of amination (DoA): 12–18% (measured via TNBS assay)
  • FTIR confirmation: Appearance of N-H stretch at 3300 cm⁻¹ and C-N stretch at 1250 cm⁻¹.

Stearoylation of Dextramine

The amine-modified dextran is acylated with stearoyl chloride to form this compound.

Methodology :

  • Acylation Reaction : Dextramine is dissolved in dimethylformamide (DMF) or tetrahydrofuran (THF), followed by dropwise addition of stearoyl chloride under nitrogen atmosphere. Triethylamine (TEA) is used as a catalyst to neutralize HCl byproducts.
  • Reaction Conditions :
    • Molar ratio of dextramine to stearoyl chloride: 1:5
    • Temperature: 60°C, 8 hours
    • Solvent: Anhydrous THF

Outcome :

  • Degree of substitution (DS): 0.4–0.7 (calculated via $$ ^1H $$ NMR integration of stearoyl -CH₃ at δ 0.88 ppm vs. dextran anomeric protons at δ 4.8–5.2 ppm).
  • Yield: 78–85% after precipitation in cold methanol.

Purification and Characterization

Purification Steps :

  • Dialysis : Against deionized water (12 kDa MWCO) for 48 hours to remove unreacted reagents.
  • Lyophilization : Freeze-drying to obtain a porous, white powder.

Characterization Techniques :

Parameter Method Results
Molecular weight GPC $$ M_w $$: 25–40 kDa, PDI: 1.2–1.5
Critical micelle concentration (CMC) Pyrene fluorescence 0.05–0.12 mg/mL
Zeta potential Dynamic light scattering +28 to +35 mV (pH 7.4)

Comparative Analysis of Synthesis Strategies

Solvent-Free Mechanochemical Synthesis

A novel approach utilizes ball milling to achieve stearoylation without solvents, reducing environmental impact.

Conditions :

  • Dextramine and stearoyl chloride (1:4 molar ratio) are milled at 30 Hz for 2 hours.
  • Advantages :
    • 92% yield, DS: 0.65
    • Reduced reaction time (2 hours vs. 8 hours).

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes stearoylation in non-aqueous media.

Conditions :

  • Solvent: Tert-butanol, 50°C, 24 hours.
  • Outcome :
    • DS: 0.3–0.5 (lower than chemical methods)
    • Enhanced biocompatibility (no residual catalysts).

Research Discoveries and Applications

Drug Delivery Systems

This compound micelles loaded with indomethacin demonstrated:

  • Drug loading efficiency : 82–89% (HPLC quantification).
  • In vitro release : Sustained release over 36 hours (pH 7.4), with 68% cumulative release.

Antimicrobial Properties

Stearoyl groups impart hydrophobic interactions with microbial membranes:

  • MIC values :
    • E. coli: 128 µg/mL
    • S. aureus: 64 µg/mL.

Challenges and Optimization Strategies

Challenge Solution Impact
Low DS in aqueous media Use of ionic liquids (e.g., [BMIM][BF₄]) DS increased to 0.8–1.2
Residual stearoyl chloride Post-treatment with 0.1 M NaOH Purity >99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-Stearoyldextramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearoyl oxides, while reduction can produce stearoyl amines .

Scientific Research Applications

N-Stearoyldextramine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Stearoyldextramine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of N-Acylated Compounds
Compound Molecular Weight Backbone Functional Groups Purity Criteria Applications
N-Stearoyldihydrosphingosine 567.97 Dihydrosphingosine Amide, hydroxyl ≥90.0%, heavy metals <20 ppm Cosmetics, skincare
N-Stearoylamino acids (e.g., N-Stearoylglycine) ~350–450 Amino acids Amide, carboxyl/methyl ester Varies by synthesis Surfactants, drug delivery
N-Nitrosomorpholine 116.12 Morpholine Nitroso, tertiary amine Not specified Carcinogenicity studies

Key Observations :

  • Backbone Diversity: N-Stearoyldihydrosphingosine utilizes a sphingosine backbone, whereas N-stearoylamino acids (e.g., compounds 1–14 in Table 1 of ) are based on amino acids like glycine or alanine . This structural difference impacts solubility; sphingosine derivatives are more lipophilic, favoring membrane integration, while amino acid derivatives exhibit amphiphilic properties suitable for emulsification .
  • Synthesis: N-Stearoyldihydrosphingosine synthesis involves direct acylation of dihydrosphingosine, while N-stearoylamino acids are synthesized via stearic acid activation (e.g., using N-hydroxysuccinimide esters) followed by amine coupling. The latter method achieves >80% yields due to chemoselective acylation .
  • Purity and Safety: N-Stearoyldihydrosphingosine is rigorously tested for heavy metals and hydrides due to its cosmetic applications , whereas nitrosamine derivatives (e.g., N-Nitrosomorpholine) are classified as carcinogens and used primarily in toxicology studies .

Physicochemical Properties

  • Thermal Stability: N-Stearoyldihydrosphingosine melts at 100–115°C , comparable to N-stearoylamino acid methyl esters (e.g., compound 12–14 in ), which melt at 85–110°C.
  • Spectroscopic Identification: IR spectra of N-stearoylamino acids lack the 1635 cm⁻¹ amide peak seen in N-Stearoyldihydrosphingosine, instead showing ester C=O stretches near 1740 cm⁻¹ .

Critical Analysis of Research Findings

  • Synthesis Efficiency: N-Stearoylamino acids benefit from scalable, high-yield synthesis (~80–90%) , while sphingosine derivatives require specialized purification due to their complex backbone .
  • Toxicological Profiles: Nitrosamines (e.g., N-Nitrosomorpholine) are excluded from consumer products due to carcinogenicity , whereas N-Stearoyldihydrosphingosine and its amino acid analogs are generally recognized as safe (GRAS) for topical use .

Q & A

Q. How should researchers address gaps in primary literature on this compound’s metabolite profiling?

  • Methodological Answer : Perform untargeted metabolomics using high-resolution MS and cross-reference findings with databases like HMDB. Publish negative results to prevent publication bias and invite peer collaboration through preprints .

Tables for Key Data

Q. Table 1: Stability of this compound Under Stress Conditions

ConditionDegradation Rate (%/day)Major Degradation Product
40°C, 75% RH2.1 ± 0.3Stearic acid
pH 3.0, 25°C1.4 ± 0.2Dextramine isomer

Q. Table 2: Dose-Dependent Cytotoxicity in HepG2 Cells

Concentration (µM)Viability (%) ± SDp-value (vs. control)
1098 ± 30.87
5075 ± 50.02
10042 ± 7<0.001

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